Cas no 1805246-48-3 (3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine)

3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine is a versatile heterocyclic compound with distinct structural features. Its bromo and difluoromethyl groups contribute to its reactivity, making it suitable for various synthetic applications. The methoxy and methyl substituents enhance its stability and solubility, facilitating its use in organic synthesis. This compound offers a balance of reactivity and stability, making it a valuable building block in the development of pharmaceuticals and fine chemicals.
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine structure
1805246-48-3 structure
商品名:3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine
CAS番号:1805246-48-3
MF:C8H8BrF2NO
メガワット:252.056028366089
CID:4933105

3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine
    • インチ: 1S/C8H8BrF2NO/c1-4-3-5(9)6(7(10)11)12-8(4)13-2/h3,7H,1-2H3
    • InChIKey: NTJWWGDMRYZHOM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C)=C(N=C1C(F)F)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • トポロジー分子極性表面積: 22.1
  • 疎水性パラメータ計算基準値(XlogP): 2.9

3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A020005998-500mg
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine
1805246-48-3 97%
500mg
$931.00 2022-04-01
Alichem
A020005998-1g
3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine
1805246-48-3 97%
1g
$1,797.60 2022-04-01

3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine 関連文献

3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridineに関する追加情報

Introduction to 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine (CAS No. 1805246-48-3)

3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine, identified by the CAS number 1805246-48-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The structural features of this molecule, particularly the presence of a bromo substituent, a difluoromethyl group, a methoxy group, and a methyl group at specific positions on the pyridine ring, contribute to its unique chemical properties and potential applications.

The synthesis and application of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine have been explored in several cutting-edge research studies. One of the most notable areas of interest is its utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The bromo substituent makes this compound a valuable building block for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The incorporation of difluoromethyl groups into molecular structures often enhances metabolic stability, bioavailability, and binding affinity. In the case of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine, the difluoromethyl group at the 2-position is strategically positioned to influence the electronic properties of the pyridine ring, making it an attractive scaffold for developing novel therapeutic agents.

The methoxy and methyl groups in 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine further contribute to its chemical diversity and reactivity. These groups can participate in various chemical transformations, allowing for the introduction of additional functional moieties that may enhance pharmacological activity. For instance, the methoxy group can be oxidized or deuterated, while the methyl group can be replaced or modified through halogenation or alkylation reactions.

In the realm of drug discovery, 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine has been investigated for its potential role in addressing various therapeutic challenges. Researchers have explored its derivatives as candidates for treating neurological disorders, infectious diseases, and cancer. The pyridine core is a common motif in many drugs targeting central nervous system disorders, and modifications at specific positions on this ring can lead to compounds with enhanced efficacy and reduced side effects.

The bromo substituent at the 3-position of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine serves as a versatile handle for further chemical manipulation. This allows chemists to introduce a wide range of functional groups through palladium-catalyzed reactions, including arylations and alkylations. Such transformations are essential for generating libraries of compounds that can be screened for biological activity.

One particularly intriguing application of 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved outcomes for patients. The structural features of this compound make it a promising candidate for such applications.

The growing interest in fluorinated pyridines has also been driven by their favorable pharmacokinetic properties. Fluorine atoms can influence drug absorption, distribution, metabolism, and excretion (ADME), making them valuable tools in drug optimization. The presence of two fluorine atoms in 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine enhances its lipophilicity and metabolic stability, which are critical factors in drug development.

Another area where 3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine has shown promise is in the synthesis of antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting viral enzymes or interactions can prevent infection or reduce viral load. The compound's ability to undergo further functionalization makes it a versatile scaffold for designing molecules that disrupt viral replication cycles.

In conclusion,3-Bromo-2-(difluoromethyl)-6-methoxy-5-methylpyridine (CAS No. 1805246-48-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the bromo substituent, difluoromethyl group, methoxy group, and methyl group, make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. The ongoing research into this compound underscores its importance as a building block in modern medicinal chemistry.

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